molecular formula C10H10N4O B14555559 2-Quinoxalinecarboxylic acid, 3-methyl-, hydrazide CAS No. 61857-84-9

2-Quinoxalinecarboxylic acid, 3-methyl-, hydrazide

Cat. No.: B14555559
CAS No.: 61857-84-9
M. Wt: 202.21 g/mol
InChI Key: ATQSBOKETLMQFA-UHFFFAOYSA-N
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Description

3-Methylquinoxaline-2-carbohydrazide is a nitrogen-containing heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are known for their diverse biological activities, including antifungal, antibacterial, antiviral, and anticancer properties . The structure of 3-methylquinoxaline-2-carbohydrazide consists of a quinoxaline ring substituted with a methyl group at the 3-position and a carbohydrazide group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-methylquinoxaline-2-carbohydrazide typically involves the reaction of 3-methylquinoxaline-2-carboxylic acid with hydrazine hydrate. The reaction is carried out in the presence of a suitable solvent, such as ethanol, under reflux conditions . The reaction can be represented as follows:

3-Methylquinoxaline-2-carboxylic acid+Hydrazine hydrate3-Methylquinoxaline-2-carbohydrazide+Water\text{3-Methylquinoxaline-2-carboxylic acid} + \text{Hydrazine hydrate} \rightarrow \text{3-Methylquinoxaline-2-carbohydrazide} + \text{Water} 3-Methylquinoxaline-2-carboxylic acid+Hydrazine hydrate→3-Methylquinoxaline-2-carbohydrazide+Water

Industrial Production Methods: Industrial production methods for 3-methylquinoxaline-2-carbohydrazide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions: 3-Methylquinoxaline-2-carbohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Methylquinoxaline-2-carbohydrazide has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of other quinoxaline derivatives.

    Biology: Studied for its potential antifungal, antibacterial, and antiviral activities.

    Medicine: Investigated for its anticancer properties and potential use in drug development.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 3-methylquinoxaline-2-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, leading to the disruption of cellular processes in microorganisms and cancer cells. For example, it may inhibit the activity of enzymes involved in DNA replication and repair, leading to cell death .

Comparison with Similar Compounds

Uniqueness: 3-Methylquinoxaline-2-carbohydrazide is unique due to the presence of both a methyl group and a carbohydrazide group, which contribute to its distinct chemical reactivity and biological activities.

Properties

CAS No.

61857-84-9

Molecular Formula

C10H10N4O

Molecular Weight

202.21 g/mol

IUPAC Name

3-methylquinoxaline-2-carbohydrazide

InChI

InChI=1S/C10H10N4O/c1-6-9(10(15)14-11)13-8-5-3-2-4-7(8)12-6/h2-5H,11H2,1H3,(H,14,15)

InChI Key

ATQSBOKETLMQFA-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2N=C1C(=O)NN

Origin of Product

United States

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